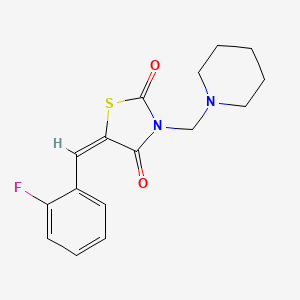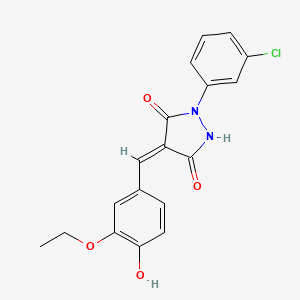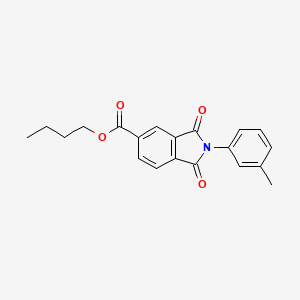![molecular formula C19H16F3N7O2 B14950615 6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14950615.png)
6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a hydrazinyl group, and a trifluoromethyl phenyl group
Méthodes De Préparation
The synthesis of 6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common synthetic route includes the condensation of 1,3-benzodioxole-5-carbaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with N-methyl-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds include other hydrazinyl-triazine derivatives and benzodioxole-containing molecules. Compared to these compounds, 6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is unique due to the presence of both the benzodioxole and trifluoromethyl groups, which confer distinct chemical and biological properties. Some similar compounds include:
Propriétés
Formule moléculaire |
C19H16F3N7O2 |
|---|---|
Poids moléculaire |
431.4 g/mol |
Nom IUPAC |
2-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-6-N-methyl-4-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C19H16F3N7O2/c1-23-16-26-17(25-13-4-2-3-12(8-13)19(20,21)22)28-18(27-16)29-24-9-11-5-6-14-15(7-11)31-10-30-14/h2-9H,10H2,1H3,(H3,23,25,26,27,28,29)/b24-9+ |
Clé InChI |
GLSIERASAIHFSD-PGGKNCGUSA-N |
SMILES isomérique |
CNC1=NC(=NC(=N1)N/N=C/C2=CC3=C(C=C2)OCO3)NC4=CC=CC(=C4)C(F)(F)F |
SMILES canonique |
CNC1=NC(=NC(=N1)NN=CC2=CC3=C(C=C2)OCO3)NC4=CC=CC(=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,5-trimethoxy-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide](/img/structure/B14950534.png)
![2-{2-[(E)-({2-[(4-Tert-butylphenyl)formamido]acetamido}imino)methyl]phenoxy}acetic acid](/img/structure/B14950536.png)

![5-(4-methylphenyl)-3-{[(4-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14950550.png)
![(2E,5Z)-3-Cyclohexyl-5-[(4-methoxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B14950555.png)


![N-{4-[(4-chloro-2-methylphenyl)carbamoyl]phenyl}-3-nitrobenzamide](/img/structure/B14950577.png)
![1-{[(Diallylamino)carbothioyl]oxy}-4-[(4-iodoanilino)carbonyl]benzene](/img/structure/B14950582.png)
![5-[(2E)-2-benzylidenehydrazino]-3-(methylthio)isothiazole-4-carbonitrile](/img/structure/B14950599.png)

![N'-[(E)-(1-Methyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14950609.png)
![N-[(E)-(2-hydroxy-1-naphthyl)methyleneamino]-1H-pyrazole-5-carboxamide](/img/structure/B14950610.png)

